N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Overview
Description
N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including an indole, triazole, and benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the reduction of indole-containing acceptor groups using boron hydrides.
Triazole Formation: The triazole ring is formed via a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the benzamide and triazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-indol-5-yl)cyclopentanecarboxamide
- N-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanamide
- 1-(2,3-dihydro-1H-indol-5-yl)ethanone
Uniqueness
N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H25N5O3S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C27H25N5O3S/c1-35-23-14-8-7-13-22(23)32-24(17-28-26(34)20-10-3-2-4-11-20)29-30-27(32)36-18-25(33)31-16-15-19-9-5-6-12-21(19)31/h2-14H,15-18H2,1H3,(H,28,34) |
InChI Key |
MJJHEWSXGRWGCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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